1-Ethylpiperidine-4-carboxamide

GSK-3α inhibition Kinase drug discovery Pyrazolopyridazine

Medicinal chemistry programs targeting GSK-3α, CCR5, or DNA gyrase often require a reliable, well-characterized piperidine-4-carboxamide building block. 1-Ethylpiperidine-4-carboxamide solves the inconsistency of generic scaffolds by providing a defined N-1 ethyl substituent that delivers logP 0.84-1.29 and favorable binding pocket complementarity. - Enables sub-nanomolar GSK-3α inhibitor potency (Ki = 0.950 nM) when elaborated. - Optimal physicochemical profile (MW 156.23, PSA ~46 Ų) for fragment-based or lead-generation libraries. - ≥97% purity from multiple production lots ensures reproducible SAR data.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 88654-15-3
Cat. No. B1296733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylpiperidine-4-carboxamide
CAS88654-15-3
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)C(=O)N
InChIInChI=1S/C8H16N2O/c1-2-10-5-3-7(4-6-10)8(9)11/h7H,2-6H2,1H3,(H2,9,11)
InChIKeyUSGHIMJARYRESV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylpiperidine-4-carboxamide (CAS 88654-15-3): Chemical Identity and Procurement Baseline


1-Ethylpiperidine-4-carboxamide (CAS 88654-15-3) is an N-ethyl-substituted piperidine-4-carboxamide with molecular formula C₈H₁₆N₂O and molecular weight 156.23 g/mol . The compound features a tertiary amine at the piperidine 1-position bearing an ethyl group, and a primary carboxamide at the 4-position [1]. It is commercially available as a research intermediate from multiple suppliers including Fluorochem, Matrix Scientific, and MolCore, typically at ≥97–98% purity . Its primary documented role is as a versatile synthetic building block for medicinal chemistry programs, particularly in kinase inhibitor and GPCR antagonist development [2].

Why Generic Substitution of 1-Ethylpiperidine-4-carboxamide Fails


Although piperidine-4-carboxamides share a common core, the N-1 substituent exerts decisive control over lipophilicity, solubility, and target engagement that cannot be assumed interchangeable. The 1-ethyl substitution on this compound delivers a calculated logP of 0.84–1.29 , substantially more lipophilic than the unsubstituted isonipecotamide (logP −0.88 to −1.04) and roughly 2–3 fold higher than the 1-methyl analog (logP ~0.45) . These differences directly impact membrane permeability, pharmacokinetic partitioning, and off-target promiscuity profiles when the compound is used as a building block or when its derivatives are advanced into biological assays. Furthermore, the 1-ethylpiperidine-4-carboxamide scaffold—when elaborated into drug-like molecules—has yielded a GSK-3α inhibitor with sub-nanomolar affinity (Ki = 0.950 nM) [1], a binding mode that would be sterically and electronically altered by substitution with the smaller 1-methyl or the unsubstituted parent. Class-level evidence from CCR5 antagonist programs further demonstrates that subtle N-alkyl modifications on the piperidine-4-carboxamide core produce order-of-magnitude shifts in target potency [2]. Generic substitution without experimental validation therefore risks both synthetic and pharmacological failure.

Evidence Guide: 1-Ethylpiperidine-4-carboxamide vs. Analogs


GSK-3α Binding Affinity: Sub-Nanomolar Ki

A derivative incorporating the 1-ethylpiperidine-4-carboxamide scaffold—N-[5-(2,3-difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-yl]-1-ethylpiperidine-4-carboxamide (BDBM8338)—demonstrated a binding affinity Ki of 0.950 nM against human glycogen synthase kinase-3 alpha (GSK-3α) [1]. The assay was performed under defined biochemical conditions (10 µM ATP/[γ-³³P]ATP, pH 7.0, 2°C) with recombinant enzyme, establishing that the 1-ethylpiperidine-4-carboxamide core can support sub-nanomolar target engagement when appropriately elaborated. By comparison, the unsubstituted piperidine-4-carboxamide core (isonipecotamide) lacks reported GSK-3α affinity at any concentration, and the 1-methyl analog has no documented activity against this target. The 1-ethyl group contributes both steric bulk and lipophilicity that are essential for the observed binding interaction in the kinase ATP-binding pocket.

GSK-3α inhibition Kinase drug discovery Pyrazolopyridazine

Lipophilicity Differentiation: Intermediate logP Profile

The calculated logP of 1-ethylpiperidine-4-carboxamide (0.84–1.29) [1] occupies a therapeutically relevant intermediate range compared to key analogs. The unsubstituted piperidine-4-carboxamide (isonipecotamide, CAS 39546-32-2) has a reported logP of −0.88 to −1.04 and is freely water-soluble , while the 1-methyl analog (CAS 62718-28-9) has a logP of ~0.45 . On the other end, more extensively N-alkylated piperidine-4-carboxamide derivatives can exceed logP 5 [2]. The 1-ethyl substitution thus provides roughly a 2-log unit increase in lipophilicity over the parent while remaining within oral drug-like space (Lipinski's rule of five recommends logP ≤5). The polar surface area (PSA) of 46.33–47.32 Ų [1] and single hydrogen bond donor further predict moderate blood-brain barrier permeability, positioning this scaffold favorably for CNS-accessible programs compared to the more polar isonipecotamide.

Lipophilicity Drug-likeness Physicochemical profiling

CCR5 Antagonist Scaffold Privilege

Piperidine-4-carboxamide derivatives, of which 1-ethylpiperidine-4-carboxamide is an N-alkyl building block representative, have been developed into CCR5 inhibitors with potency equivalent to the FDA-approved drug maraviroc. In a calcium mobilization assay, compounds 16g (IC₅₀ = 25.73 nM) and 16i (IC₅₀ = 25.53 nM) from this chemotype matched maraviroc (IC₅₀ = 25.43 nM) [1]. In an HIV-1 single-cycle antiviral assay, the same compounds displayed IC₅₀ values of 73.01 nM and 94.10 nM, respectively [1]. A QSAR analysis across 122 piperidine-4-carboxamide derivatives confirmed that CCR5 antagonistic activity is primarily governed by the lipophilicity and steric bulk of the N-substituents [2]. The more optimized CCR5 antagonist TAK-220 (a piperidine-4-carboxamide with an N-acetyl group) achieved a CCR5 binding IC₅₀ of 3.5 nM and membrane fusion inhibition IC₅₀ of 0.42 nM [3]. These class-level data demonstrate that the piperidine-4-carboxamide scaffold, when appropriately N-substituted, is pharmacologically validated for CCR5-targeted programs.

CCR5 antagonism HIV-1 entry inhibition GPCR drug discovery

DNA Gyrase Inhibition: Distinct Mechanism from Fluoroquinolones

Piperidine-4-carboxamides (P4Cs), the chemotype to which 1-ethylpiperidine-4-carboxamide belongs, have been validated as a novel class of mycobacterial DNA gyrase inhibitors [1]. The P4C lead MMV688844 (a more elaborated P4C) demonstrated DNA gyrase inhibition with IC₅₀ = 2 µM and bactericidal activity against M. abscessus with MIC₅₀ = 12 µM [2]. Critically, P4C-resistant M. abscessus strains showed limited cross-resistance to the fluoroquinolone moxifloxacin and no cross-resistance to the benzimidazole DNA gyrase inhibitor SPR719 [1], establishing that the P4C binding mode at DNA gyrase is distinct from existing clinical agents. While 1-ethylpiperidine-4-carboxamide itself is the unelaborated core building block (not directly tested in these assays), it represents the minimal scaffold from which active P4Cs are constructed. The 1-ethyl substitution provides a specific balance of steric and electronic properties that can be tuned toward gyrase binding—unlike the 1-methyl or parent analogs, which would produce different steric environments at the critical N-1 position.

Mycobacterium abscessus DNA gyrase inhibition Antibacterial drug discovery

Physicochemical Property Comparison

1-Ethylpiperidine-4-carboxamide possesses 1 hydrogen bond donor, 2 hydrogen bond acceptors, 2 rotatable bonds, and a molecular complexity score of 139 . These parameters are identical to those of its regioisomer N-ethylpiperidine-4-carboxamide (CAS 1903-65-7) , yet the position of the ethyl group (on the piperidine nitrogen vs. the amide nitrogen) determines fundamentally different chemical reactivity: the 1-ethyl isomer presents a tertiary amine available for further alkylation or oxidation, whereas the N-ethyl isomer presents a secondary amide with different hydrogen-bonding geometry. Compared to the unsubstituted isonipecotamide (CAS 39546-32-2, molecular weight 128.17, complexity 113.6) [1], the 1-ethyl compound has a 22% higher molecular weight and higher complexity, translating to increased steric demand and lipophilicity that can be leveraged in fragment-based or structure-based drug design. The single hydrogen bond donor limits the compound's aqueous solubility relative to isonipecotamide but reduces desolvation penalty upon target binding within hydrophobic pockets.

Physicochemical properties Drug-likeness Molecular complexity

Procurement-Grade Purity and Safety Profile

1-Ethylpiperidine-4-carboxamide is commercially supplied at ≥97% purity (Leyan, Fluorochem) to ≥98% (ChemicalBook, MolCore) . The GHS classification per Fluorochem SDS assigns H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is consistent with the class of tertiary amine-containing piperidine derivatives and is comparable to the 1-methyl analog. By contrast, isonipecotamide (CAS 39546-32-2) carries a simpler hazard profile but is noted as hygroscopic, requiring more stringent storage conditions . The 1-ethyl compound is available from multiple independent suppliers (Fluorochem, Matrix Scientific, MolCore, Ambinter, Leyan), providing procurement redundancy that is not uniformly available for less common N-alkyl piperidine-4-carboxamide analogs. Storage recommendations are generally room temperature in sealed, dry conditions .

Chemical procurement Purity specifications Safety profiling

Optimal Application Scenarios for 1-Ethylpiperidine-4-carboxamide


GSK-3α Kinase Inhibitor Lead Optimization

Research groups pursuing GSK-3α inhibitors can employ 1-ethylpiperidine-4-carboxamide as a validated core building block. The documented sub-nanomolar Ki (0.950 nM) of a pyrazolopyridazine derivative built on this scaffold [1] demonstrates that the 1-ethylpiperidine-4-carboxamide fragment can productively engage the GSK-3α ATP-binding site. Structure-based design programs can use the free carboxamide as a vector for further elaboration while retaining the 1-ethyl group's favorable contribution to binding pocket complementarity. Procurement of the parent building block enables systematic SAR exploration around the piperidine 4-position without the need for de novo scaffold synthesis.

CCR5 Antagonist Medicinal Chemistry

The piperidine-4-carboxamide scaffold has yielded CCR5 inhibitors equipotent to maraviroc (IC₅₀ ~25 nM) [2], with the most potent analog TAK-220 achieving CCR5 binding IC₅₀ = 3.5 nM [3]. 1-Ethylpiperidine-4-carboxamide provides a strategic entry point for CCR5 antagonist lead generation: its intermediate logP (0.84–1.29) and defined PSA (46–47 Ų) position it within the physicochemical space required for oral CCR5 antagonists. QSAR studies confirm that CCR5 activity in this series is governed by N-substituent lipophilicity and steric bulk [4], making the 1-ethyl group a rationally chosen starting point that balances potency and drug-like properties.

Novel DNA Gyrase Inhibitors for NTM Infections

Drug discovery programs targeting multidrug-resistant Mycobacterium abscessus can leverage the P4C scaffold as a validated DNA gyrase inhibitor class [5]. The P4C chemotype—to which 1-ethylpiperidine-4-carboxamide is a minimal building block—inhibits DNA gyrase (IC₅₀ = 2 µM for lead MMV688844) with a binding mode distinct from fluoroquinolones and benzimidazoles, evidenced by non-overlapping resistance profiles [5]. The limited cross-resistance to moxifloxacin and absence of cross-resistance to SPR719 [5] make this scaffold particularly attractive for developing next-generation antimycobacterial agents. The 1-ethyl building block can serve as the starting point for SAR campaigns aimed at improving potency and selectivity against the M. abscessus complex.

Fragment-Based Drug Discovery Library Construction

1-Ethylpiperidine-4-carboxamide meets key fragment library criteria: molecular weight <160 Da, 1 H-bond donor, 2 H-bond acceptors, 2 rotatable bonds, and intermediate lipophilicity (logP 0.84–1.29) [6]. Its tertiary amine (pKa ~8–9, predicted) and primary carboxamide provide orthogonal synthetic handles for parallel derivatization. The compound's availability at ≥97% purity from multiple suppliers ensures consistent quality for library synthesis. Compared to isonipecotamide, the 1-ethyl substitution increases molecular complexity and lipophilicity [6], providing greater three-dimensional character for fragment growth, while the defined GHS profile simplifies laboratory handling for high-throughput chemistry workflows.

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